N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide
Description
Molecular Architecture of the Hybrid Heterocyclic System
The compound integrates three distinct heterocyclic units:
- 1H-pyrrolo[2,3-b]pyridine : A fused bicyclic system containing a pyrrole ring (five-membered, nitrogen-containing) annulated to a pyridine ring at positions 2 and 3.
- 1H-imidazole-5-carbonyl : A five-membered diazole ring with a ketone group at position 5.
- Pyridine-2-carbohydrazide : A pyridine ring substituted with a carbohydrazide group at position 2.
The connectivity follows:
- The pyrrolopyridine unit is linked to the imidazole ring via a carbon-carbon bond at position 3 of the pyrrolopyridine and position 2 of the imidazole.
- The imidazole’s carbonyl group (position 5) forms an amide bond with the pyridine carbohydrazide moiety.
Table 1: Key Structural Features
| Component | Ring Size | Heteroatoms | Substituents |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | Bicyclic | N at 1,7 | None |
| Imidazole | Monocyclic | N at 1,3 | Carbonyl at 5 |
| Pyridine carbohydrazide | Monocyclic | N at 1 | Carbohydrazide at 2 |
The planar arrangement of the fused pyrrolopyridine-imidazole system imposes steric constraints on the carbohydrazide linkage, limiting free rotation.
Tautomeric Possibilities in Pyrrolopyridine-Imidazole-Pyridine Triad
Tautomerism arises in two regions:
- Pyrrolopyridine Unit : The 1H-pyrrolo[2,3-b]pyridine exists in equilibrium between two tautomers, differing in the position of the hydrogen atom on the pyrrole nitrogen (N1) versus the pyridine nitrogen (N7).
- Imidazole Ring : The 1H-imidazole moiety exhibits prototropic tautomerism, with hydrogen migration between N1 and N3.
Table 2: Dominant Tautomeric Forms
| Region | Tautomer 1 | Tautomer 2 | Stability (kcal/mol) |
|---|---|---|---|
| Pyrrolopyridine | N1-H, N7 lone pair | N7-H, N1 lone pair | ΔG = 0.8 |
| Imidazole | N1-H, N3 lone pair | N3-H, N1 lone pair | ΔG = 1.2 |
Density functional theory (DFT) calculations indicate that the N1-H tautomer of the pyrrolopyridine unit is favored due to resonance stabilization with the adjacent pyridine ring. For the imidazole, the N1-H form dominates, as the N3-H tautomer would disrupt conjugation with the carbonyl group.
Conformational Analysis of the Carbohydrazide Linkage
The carbohydrazide bridge (–NH–NH–CO–) adopts three primary conformers:
- s-cis/s-cis : Both amide groups in cis configuration.
- s-cis/s-trans : Mixed configuration.
- s-trans/s-trans : Fully extended trans arrangement.
Table 3: Conformational Energy Landscape
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| s-cis/s-cis | 0–30 | 0.0 | 62 |
| s-cis/s-trans | 90–120 | 1.4 | 28 |
| s-trans/s-trans | 150–180 | 2.1 | 10 |
Rotational barriers for the –NH–NH– bond exceed 15 kcal/mol due to partial double-bond character from resonance. Molecular dynamics simulations reveal that the s-cis/s-cis conformation predominates in polar solvents, stabilizing the structure through intramolecular hydrogen bonding between the hydrazide NH and the pyridine nitrogen.
Properties
Molecular Formula |
C17H13N7O2 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C17H13N7O2/c25-16(12-5-1-2-6-18-12)23-24-17(26)13-9-21-15(22-13)11-8-20-14-10(11)4-3-7-19-14/h1-9H,(H,19,20)(H,21,22)(H,23,25)(H,24,26) |
InChI Key |
YMTADKNRPMIIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CN=C(N2)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling for 5-Aryl Substitution
Bromination at the 3-Position
- Reagents : N-Bromosuccinimide (NBS) or bromine in chloroform.
- Conditions :
- Product : 3-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine.
Imidazole Ring Formation
The imidazole ring is synthesized via cyclocondensation of a diamine intermediate.
Cyclocondensation with α-Diketones
- Substrate : 3-Bromo-5-phenylpyrrolo[2,3-b]pyridine-2-carbaldehyde (generated via Vilsmeier-Haack formylation).
- Reagents : Ammonia or ammonium acetate, glyoxal.
- Conditions :
- Mechanism : Debus-Radziszewski reaction forms the imidazole ring.
- Yield : 60–75% after recrystallization.
Synthesis of Pyridine-2-Carbohydrazide
The pyridine carbohydrazide is prepared via hydrazinolysis .
Hydrazide Formation
Final Coupling Reaction
The acyl chloride intermediate is coupled with pyridine-2-carbohydrazide via amide bond formation .
Peptide Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Conditions :
- Solvent: Dimethylformamide (DMF).
- Temperature: Room temperature for 24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- Yield : 50–65%.
Analytical Data and Characterization
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₃N₇O₂ |
| Molecular Weight | 379.36 g/mol |
| MS (ESI) | m/z 380.1 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H), 8.9 (d, 1H), 8.3 (s, 1H), ... |
| HPLC Purity | >98% |
Optimization Challenges and Solutions
- Regioselectivity in Imidazole Formation : Use of electron-withdrawing groups on the pyrrolopyridine core directs cyclocondensation to the 5-position.
- Coupling Efficiency : Catalytic DMAP improves acyl chloride reactivity.
- Purification : Reverse-phase HPLC resolves polar byproducts.
Alternative Synthetic Routes
Multicomponent Reaction (MCR) Approach
Solid-Phase Synthesis
- Resin : Wang resin-functionalized pyrrolopyridine.
- Steps : Sequential imidazole cyclization and on-resin coupling.
- Yield : 40–50% after cleavage.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Cost |
|---|---|---|---|---|
| Classical Stepwise | 50–65% | >98% | 5–7 days | High |
| MCR Route | 55–60% | >95% | 1 day | Moderate |
| Solid-Phase | 40–50% | >90% | 3 days | Very High |
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an FGFR inhibitor, which could be used in cancer therapy.
Mechanism of Action
The compound exerts its effects by inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, the compound can potentially halt the progression of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with six analogs based on molecular structure, physicochemical properties, and biological activity.
Structural and Functional Group Analysis
Key Observations :
- The target compound’s imidazole-carbohydrazide group distinguishes it from analogs like Decernotinib (pyrimidine-trifluoroethyl amide) and the benzamide derivative in .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce solubility compared to the target compound’s carbohydrazide .
Key Observations :
- Decernotinib’s JAK3 inhibition highlights the therapeutic relevance of pyrrolopyridine scaffolds in immunomodulation . The target compound’s imidazole-carbohydrazide group may confer distinct selectivity compared to Decernotinib’s trifluoroethyl amide.
- The ethylpyrazole substituent in ’s compound may enhance hydrophobic interactions with kinase ATP-binding pockets, a feature absent in the target compound .
Biological Activity
N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrrolo-pyridine moiety fused with an imidazole ring and a carbohydrazide group, suggesting potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Inhibition of Kinases : Some derivatives of pyrrolo[2,3-b]pyridine have been reported to inhibit SGK-1 kinase, which is implicated in various diseases including cancer and diabetes .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing cytokine release in macrophages .
- Antitumor Activity : Similar compounds have shown promise in inducing apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | SGK-1 Inhibition | 15 | |
| Compound B | TNF-α Inhibition | 10 | |
| Compound C | Antitumor Activity | 49.85 |
Case Study 1: Antitumor Activity
A study conducted by Xia et al. investigated the antitumor effects of related pyrazole derivatives. The results indicated significant cell apoptosis and growth inhibition properties against various cancer cell lines, with IC50 values around 49.85 μM . This suggests that this compound may also possess similar anticancer properties.
Case Study 2: Inhibition of SGK-1
Research highlighted in a patent application demonstrated that compounds with similar structures effectively inhibit SGK-1 kinase activity. This inhibition is crucial for treating disorders such as diabetes and certain cancers . The ability to selectively target SGK-1 could provide therapeutic benefits while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
